molecular formula C26H26ClN3O7 B12731263 methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate CAS No. 134106-66-4

methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate

Cat. No.: B12731263
CAS No.: 134106-66-4
M. Wt: 528.0 g/mol
InChI Key: UWIQHBUMIDNNGD-UHFFFAOYSA-N
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Description

Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Functionalization of the indole ring: Introduction of the trimethoxy group and other substituents.

    Construction of the pyrrolo[3,2-e]indole framework: This involves cyclization reactions to form the fused ring system.

    Introduction of the chloromethyl and hydroxy groups: These functional groups are introduced through selective halogenation and hydroxylation reactions.

    Final esterification: The carboxylate group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification.

Common Reagents and Conditions

    Oxidizing agents: PCC, Jones reagent

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chloromethyl group could yield various substituted derivatives.

Scientific Research Applications

Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular processes: Leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: Compounds with similar indole cores but different substituents.

    Pyrroloindole derivatives: Compounds with similar fused ring systems but different functional groups.

    Trimethoxyindole derivatives: Compounds with similar trimethoxy groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

CAS No.

134106-66-4

Molecular Formula

C26H26ClN3O7

Molecular Weight

528.0 g/mol

IUPAC Name

methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate

InChI

InChI=1S/C26H26ClN3O7/c1-11-18(26(33)37-5)20-19-13(9-27)10-30(15(19)8-16(31)22(20)28-11)25(32)14-6-12-7-17(34-2)23(35-3)24(36-4)21(12)29-14/h6-8,13,28-29,31H,9-10H2,1-5H3

InChI Key

UWIQHBUMIDNNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC

Origin of Product

United States

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